Copper II nitrate hemipentahydrate

Übersicht

Beschreibung

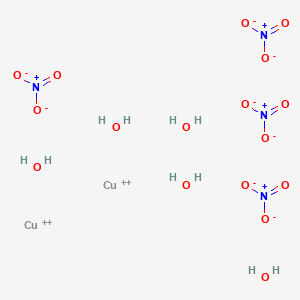

Copper II nitrate hemipentahydrate, also known as cupric nitrate hemipentahydrate, is an inorganic compound with the chemical formula Cu(NO₃)₂·2.5H₂O. It is a blue crystalline solid that is highly soluble in water and ethanol. This compound is commonly used in various chemical processes and industrial applications due to its oxidizing properties and ability to form complex compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Copper II nitrate hemipentahydrate can be synthesized by treating copper metal or its oxide with nitric acid. The reaction is as follows:

[ \text{Cu} + 4\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ]

Alternatively, it can be prepared by treating copper metal with an aqueous solution of silver nitrate, which demonstrates the ability of copper to reduce silver ions:

[ \text{Cu} + 2\text{AgNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{Ag} ]

Industrial Production Methods

In industrial settings, this compound is typically produced by dissolving copper metal or copper oxide in concentrated nitric acid. The resulting solution is then evaporated to obtain the crystalline product. This method ensures high purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Copper II nitrate hemipentahydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent in many reactions.

Reduction: It can be reduced to copper metal or copper oxide.

Substitution: It can participate in substitution reactions with other metal salts.

Common Reagents and Conditions

Oxidation: In the presence of reducing agents like hydrogen gas or carbon monoxide, copper II nitrate can be reduced to copper metal.

Reduction: When heated, it decomposes to form copper oxide, nitrogen dioxide, and oxygen.

Substitution: It reacts with sodium hydroxide to form copper hydroxide and sodium nitrate.

Major Products Formed

- Copper oxide (CuO)

- Nitrogen dioxide (NO₂)

- Oxygen (O₂)

- Copper hydroxide (Cu(OH)₂)

- Sodium nitrate (NaNO₃)

Wissenschaftliche Forschungsanwendungen

Copper II nitrate hemipentahydrate has a wide range of applications in scientific research:

- Chemistry : It is used as a catalyst in various organic reactions, including the oxidative coupling of 2,6-dimethylphenol to produce polymers.

- Biology : It is used in the preparation of microemulsions for biological studies.

- Medicine : It has potential applications in antibacterial treatments due to its ability to release copper ions.

- Industry : It is used in nickel-plating baths, textile processing, and as a polishing agent for metals.

Wirkmechanismus

The mechanism of action of copper II nitrate hemipentahydrate involves the release of copper ions (Cu²⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to oxidative stress and disruption of cellular functions. In antibacterial applications, copper ions can penetrate bacterial cell membranes, causing cell lysis and inhibiting DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Copper II sulfate (CuSO₄)

- Copper II chloride (CuCl₂)

- Silver nitrate (AgNO₃)

- Gold III nitrate (Au(NO₃)₃)

Uniqueness

Copper II nitrate hemipentahydrate is unique due to its specific hydration state and its ability to form complex compounds with various ligands. Its high solubility in water and ethanol makes it particularly useful in aqueous and organic reactions. Additionally, its strong oxidizing properties and ability to participate in redox reactions distinguish it from other copper salts.

Biologische Aktivität

Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O) is a compound that has garnered attention in various fields, including agriculture, medicine, and materials science. This article explores its biological activity, focusing on its effects on plant growth, antimicrobial properties, and potential applications in medical research.

- Molecular Formula : Cu(NO₃)₂·2.5H₂O

- Molecular Weight : 241.59 g/mol

- CAS Number : 7789-61-9

1. Effects on Plant Growth

Copper is an essential micronutrient for plants, playing a critical role in photosynthesis and enzymatic processes. However, excessive copper can be toxic. Research indicates that copper(II) nitrate hemipentahydrate can influence plant growth positively at low concentrations while exhibiting phytotoxicity at higher levels.

- Positive Effects :

- Enhanced seed germination rates.

- Improved chlorophyll synthesis leading to better photosynthetic efficiency.

- Negative Effects :

- Inhibition of root elongation and overall plant growth at high concentrations.

| Concentration (mg/L) | Germination Rate (%) | Root Length (cm) |

|---|---|---|

| 0 | 95 | 10 |

| 50 | 90 | 9 |

| 100 | 75 | 5 |

| 200 | 50 | 3 |

Case Study: Wheat Seedlings

A study conducted on wheat seedlings showed that a concentration of 50 mg/L of copper(II) nitrate hemipentahydrate significantly improved germination and early growth metrics compared to control groups. However, concentrations above 100 mg/L resulted in visible toxicity symptoms such as leaf chlorosis and stunted growth .

2. Antimicrobial Properties

Copper compounds are well-known for their antimicrobial properties. Copper(II) nitrate hemipentahydrate has been evaluated for its effectiveness against various bacterial strains.

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Findings :

- The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 150 |

This antimicrobial activity suggests potential applications in agriculture as a biocide or in medical settings for infection control.

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, copper(II) nitrate hemipentahydrate was applied to contaminated surfaces and showed a reduction in bacterial load by over 90% within one hour of application, demonstrating its efficacy as a disinfectant .

Potential Applications

- Agriculture : As a micronutrient supplement and biocide.

- Medicine : Potential use in wound dressings due to its antimicrobial properties.

- Materials Science : Used in the synthesis of copper-based nanomaterials for various applications.

Eigenschaften

IUPAC Name |

dicopper;tetranitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.4NO3.5H2O/c;;4*2-1(3)4;;;;;/h;;;;;;5*1H2/q2*+2;4*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDJJEMZQZQQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H10N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172467 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Copper(II) nitrate hemipentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19004-19-4 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019004194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Copper(II) Nitrate Hemipentahydrate in the synthesis of the coordination polymer described in the research?

A1: In the study by Wang et al. [], Copper(II) Nitrate Hemipentahydrate acts as a source of Copper(II) ions for the synthesis of the coordination polymer (UO2)Cu(C5H2N2O4)2(H2O)2 (compound 2). The copper ions coordinate with the 3,5-pyrazoledicarboxylic acid (H3pdc) ligand, forming a two-dimensional sheet structure alongside the uranyl moieties. This incorporation of copper significantly alters the material's fluorescent properties compared to the copper-free analogue (compound 1). []

Q2: How does the presence of copper affect the fluorescence of the synthesized coordination polymers?

A2: The research indicates that the incorporation of copper into the coordination polymer structure completely quenches the uranium emission typically observed in similar uranyl-based compounds. While compound 1, synthesized without copper, exhibits characteristic UO2(2+) emission spectra, compound 2, containing copper, shows no uranium emission regardless of the excitation wavelength used. [] This suggests that the presence of copper introduces new energy transfer pathways within the material, effectively suppressing the uranium-based fluorescence.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.